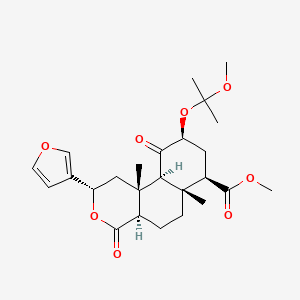
salvinorin B 2-methoxy-2-propyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvinorin B 2-methoxy-2-propyl ether is a semi-synthetic analogue of the natural product salvinorin A. It is known for its potent activity at the kappa-opioid receptor, making it a subject of interest in scientific research. This compound has a longer duration of action compared to salvinorin A and exhibits increased affinity and potency at the kappa-opioid receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salvinorin B 2-methoxy-2-propyl ether is synthesized from salvinorin B. The preparation involves the reaction of salvinorin B with 2-methoxypropene in the presence of pyridinium p-toluenesulfonate as a catalyst. The reaction is carried out in dry dichloromethane under an inert atmosphere at room temperature for approximately 35 minutes .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Salvinorin B 2-methoxy-2-propyl ether primarily undergoes substitution reactions due to the presence of the ether functional group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or alkoxides.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alkylated derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Structure-Activity Relationship Studies: This compound serves as a model for investigating the structure-activity relationships of kappa-opioid receptor agonists. Its modifications allow researchers to explore how different substituents affect receptor binding and activity .
2. Biology:
- Kappa-Opioid Receptor Activation: Salvinorin B 2-methoxy-2-propyl ether is utilized to study the biological effects of kappa-opioid receptor activation. This includes examining its role in pain modulation, mood regulation, and potential neuroprotective effects .
3. Medicine:
- Therapeutic Potential: Research indicates that this compound may have applications in treating pain, addiction, and mood disorders. Its prolonged duration of action compared to salvinorin A makes it a candidate for further exploration in pain management therapies .
- Analgesic Properties: Preliminary studies suggest that this compound exhibits analgesic effects in various animal models, indicating its potential utility in clinical settings .
Comparative Analysis with Related Compounds
| Compound | Kappa-Opioid Receptor Affinity | Duration of Action | Notable Effects |
|---|---|---|---|
| Salvinorin A | Moderate | Short | Hallucinogenic effects |
| This compound | High | Prolonged | Analgesia, mood modulation |
| Salvinorin B ethoxymethyl ether | Moderate | Intermediate | Similar to salvinorin A |
This compound exhibits a higher affinity for the kappa-opioid receptor than salvinorin A, which contributes to its longer duration of action and enhanced pharmacological profile.
Case Studies and Research Findings
- Pharmacological Studies:
- Mechanism of Action:
- Stability and Efficacy:
Mechanism of Action
Salvinorin B 2-methoxy-2-propyl ether exerts its effects primarily through the kappa-opioid receptor. It acts as an agonist at this receptor, leading to the activation of G-protein coupled pathways. This activation results in various physiological responses, including analgesia, sedation, and modulation of mood. The compound’s increased affinity and potency at the kappa-opioid receptor contribute to its prolonged duration of action compared to salvinorin A .
Comparison with Similar Compounds
Salvinorin A: The natural product from which salvinorin B 2-methoxy-2-propyl ether is derived. It has a shorter duration of action and lower potency at the kappa-opioid receptor.
Salvinorin B methoxymethyl ether: Another semi-synthetic analogue with similar properties but different substituents.
Ethoxymethyl ether Salvinorin B: A compound with a similar structure but different ether substituents, showing unique pharmacological properties
Uniqueness: this compound is unique due to its specific ether substituent, which enhances its affinity and potency at the kappa-opioid receptor. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H34O8 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-(2-methoxypropan-2-yloxy)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C25H34O8/c1-23(2,30-6)33-17-11-16(21(27)29-5)24(3)9-7-15-22(28)32-18(14-8-10-31-13-14)12-25(15,4)20(24)19(17)26/h8,10,13,15-18,20H,7,9,11-12H2,1-6H3/t15-,16-,17-,18-,20-,24-,25-/m0/s1 |
InChI Key |
CRCQUPUJAMIWQE-AZKXBNKQSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(C)(C)OC)C)C4=COC=C4 |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(C)(C)OC)C)C4=COC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















